molecular formula C20H22N4O9 B14792858 N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide

N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide

Cat. No.: B14792858
M. Wt: 462.4 g/mol
InChI Key: FOHXRMZLXNXZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring substituted with nitro and ethoxy groups, as well as a furanose ring with hydroxyl and hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of nitro and ethoxy substituents. The furanose ring is then synthesized and attached to the pyridine ring through a series of condensation reactions. The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of thioethers or amides.

Scientific Research Applications

N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and ethoxy groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-methylphenyl)ethoxy]pyridin-2-yl]acetamide
  • N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-chlorophenyl)ethoxy]pyridin-2-yl]acetamide

Uniqueness

N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and ethoxy groups on the pyridine ring, along with the furanose ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N4O9

Molecular Weight

462.4 g/mol

IUPAC Name

N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide

InChI

InChI=1S/C20H22N4O9/c1-11(26)21-19-15(24(30)31)8-14(17-9-16(27)18(10-25)33-17)20(22-19)32-7-6-12-2-4-13(5-3-12)23(28)29/h2-5,8,16-18,25,27H,6-7,9-10H2,1H3,(H,21,22,26)

InChI Key

FOHXRMZLXNXZFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=N1)OCCC2=CC=C(C=C2)[N+](=O)[O-])C3CC(C(O3)CO)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.